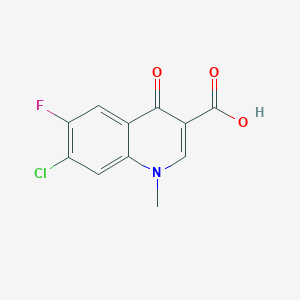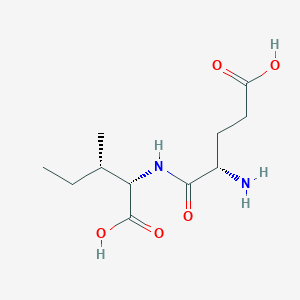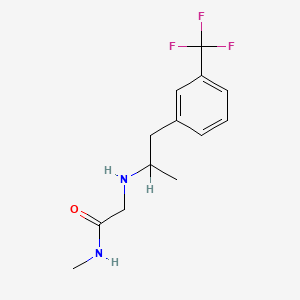
N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide is an organic compound with a complex structure that includes a trifluoromethyl group, a phenethylamine moiety, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide typically involves multiple steps. One common method includes the reaction of alpha-methyl-m-trifluoromethylphenethylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the phenethylamine moiety can interact with various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide
- N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)propionamide
- N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
47003-79-2 |
|---|---|
Formule moléculaire |
C13H17F3N2O |
Poids moléculaire |
274.28 g/mol |
Nom IUPAC |
N-methyl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |
InChI |
InChI=1S/C13H17F3N2O/c1-9(18-8-12(19)17-2)6-10-4-3-5-11(7-10)13(14,15)16/h3-5,7,9,18H,6,8H2,1-2H3,(H,17,19) |
Clé InChI |
UEGNGZNKMMFHIT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



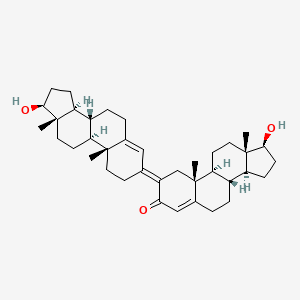
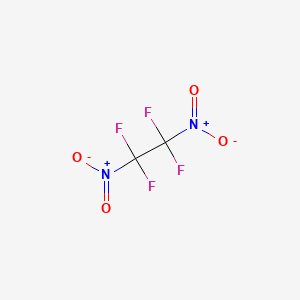
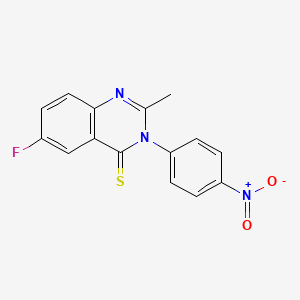
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
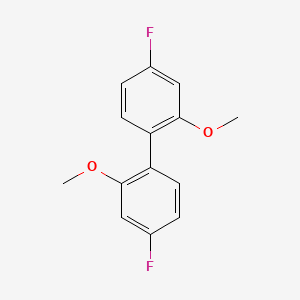
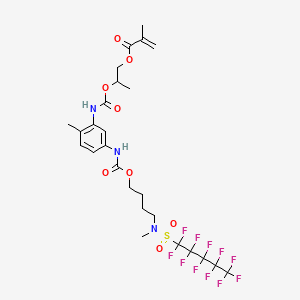
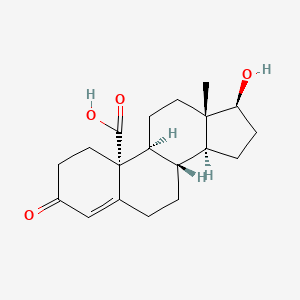
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)
